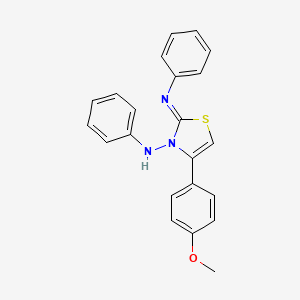
(2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and phenylimino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. Subsequent reactions with aniline and other reagents lead to the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
(2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of (2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring and phenylimino groups play crucial roles in binding to these targets, leading to the modulation of biological activities.
類似化合物との比較
Similar Compounds
- (2Z)-4-(4-chlorophenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine
- (2Z)-4-(4-methylphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine
Uniqueness
(2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.
特性
分子式 |
C22H19N3OS |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-N-phenyl-2-phenylimino-1,3-thiazol-3-amine |
InChI |
InChI=1S/C22H19N3OS/c1-26-20-14-12-17(13-15-20)21-16-27-22(23-18-8-4-2-5-9-18)25(21)24-19-10-6-3-7-11-19/h2-16,24H,1H3 |
InChIキー |
SJXYKDOQWPMIBK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide](/img/structure/B11704707.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
![3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B11704728.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11704731.png)
![1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B11704733.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide](/img/structure/B11704746.png)


![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)
![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)
![2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)

